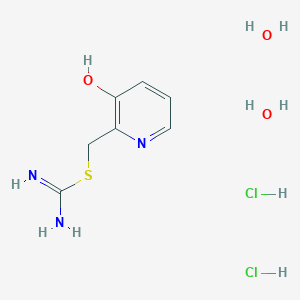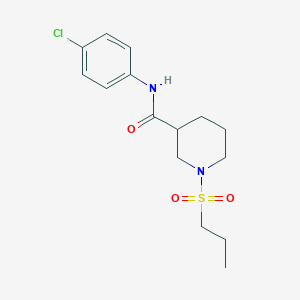
(3-hydroxy-2-pyridinyl)methyl imidothiocarbamate dihydrochloride dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-hydroxy-2-pyridinyl)methyl imidothiocarbamate dihydrochloride dihydrate, also known as MGCD0103, is a small molecule inhibitor that targets histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in gene regulation by removing acetyl groups from histones, which can lead to gene silencing. MGCD0103 is being investigated as a potential treatment for various types of cancer, including solid tumors and hematological malignancies.
Mechanism of Action
(3-hydroxy-2-pyridinyl)methyl imidothiocarbamate dihydrochloride dihydrate exerts its anticancer effects by inhibiting HDACs, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. HDAC inhibition also affects other cellular processes, such as DNA repair and cell cycle regulation, which can contribute to the anticancer effects of this compound.
Biochemical and Physiological Effects:
In addition to its effects on gene regulation, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. This compound has also been shown to modulate the immune system, which may contribute to its anticancer effects.
Advantages and Limitations for Lab Experiments
One advantage of (3-hydroxy-2-pyridinyl)methyl imidothiocarbamate dihydrochloride dihydrate is that it has a well-defined mechanism of action, which makes it a useful tool for studying the role of HDACs in cancer and other diseases. However, like many small molecule inhibitors, this compound has limitations in terms of its specificity and selectivity. It can also be challenging to determine the optimal dose and treatment schedule for this compound in preclinical and clinical studies.
Future Directions
There are several potential future directions for the development of (3-hydroxy-2-pyridinyl)methyl imidothiocarbamate dihydrochloride dihydrate and other HDAC inhibitors. One area of research is the identification of biomarkers that can predict response to HDAC inhibition. Another area of research is the development of combination therapies that can enhance the anticancer effects of HDAC inhibitors. Finally, there is ongoing research into the development of more selective and potent HDAC inhibitors that may have fewer side effects and greater therapeutic efficacy.
Synthesis Methods
The synthesis of (3-hydroxy-2-pyridinyl)methyl imidothiocarbamate dihydrochloride dihydrate involves several steps, including the reaction of 2-pyridinecarboxaldehyde with thiourea to form 2-pyridylthiourea. This intermediate is then reacted with chloroacetic acid to form (2-pyridylmethyl)thiourea. The final step involves the reaction of (2-pyridylmethyl)thiourea with hydrochloric acid and formaldehyde to form this compound.
Scientific Research Applications
(3-hydroxy-2-pyridinyl)methyl imidothiocarbamate dihydrochloride dihydrate has been extensively studied in preclinical and clinical trials for its potential as an anticancer agent. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models. Clinical trials have demonstrated promising results in patients with various types of cancer, including Hodgkin's lymphoma, non-small cell lung cancer, and ovarian cancer.
Properties
IUPAC Name |
(3-hydroxypyridin-2-yl)methyl carbamimidothioate;dihydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS.2ClH.2H2O/c8-7(9)12-4-5-6(11)2-1-3-10-5;;;;/h1-3,11H,4H2,(H3,8,9);2*1H;2*1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNLXRMSAYDVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CSC(=N)N)O.O.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-ethyl-7-(2-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5401526.png)

![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5401547.png)

![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5401557.png)
![7-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-morpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5401559.png)
![4-(isopropylthio)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5401562.png)





![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5401610.png)
![ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5401618.png)
